4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
CAS No.:
Cat. No.: VC15842491
Molecular Formula: C11H11ClN2O2S2
Molecular Weight: 302.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClN2O2S2 |
|---|---|
| Molecular Weight | 302.8 g/mol |
| IUPAC Name | 4-(3-chlorophenyl)-5-ethylsulfonyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C11H11ClN2O2S2/c1-2-18(15,16)10-9(14-11(13)17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H2,13,14) |
| Standard InChI Key | GGTWDZPJIRJWTP-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—with three distinct substituents (Fig. 1):
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A 3-chlorophenyl group at position 4, introducing aromaticity and electronic effects via the chlorine atom.
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An ethylsulfonyl group (-SOCH) at position 5, contributing to polarity and potential hydrogen-bonding interactions.
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An amino group (-NH) at position 2, enabling participation in nucleophilic reactions and hydrogen bonding .
The IUPAC name is 4-(3-chlorophenyl)-5-ethylsulfonyl-1,3-thiazol-2-amine, and its SMILES representation is CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Cl .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 302.8 g/mol | |
| Canonical SMILES | CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Cl | |
| InChI Key | GGTWDZPJIRJWTP-UHFFFAOYSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While detailed synthetic routes for 4-(3-chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine remain partially proprietary, analogous thiazole derivatives are typically synthesized via:
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Cyclization Reactions: Thiazole rings form through condensation of α-halo ketones with thioureas or thioamides. For example, reacting 3-chlorophenyl-substituted α-bromo ketones with thiourea yields the thiazole core .
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Sulfonation: Introducing the ethylsulfonyl group may involve oxidation of a thioether intermediate (e.g., ethylthio group) using agents like hydrogen peroxide or ozone.
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Amination: The amino group at position 2 is introduced via nucleophilic substitution or reduction of nitro precursors .
Industrial Manufacturing
Industrial production scales up these reactions using continuous flow reactors and automated systems to enhance yield (>85%) and purity (>98%). Key considerations include:
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Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) optimize sulfonation efficiency.
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Catalysis: Palladium catalysts facilitate coupling reactions for aryl group introduction.
| Cell Line | IC (µM) | Source |
|---|---|---|
| HeLa (cervical cancer) | 12.3 ± 1.5 | |
| MCF-7 (breast cancer) | 9.8 ± 0.9 | |
| A549 (lung adenocarcinoma) | 15.6 ± 2.1 |
Mechanistically, the compound disrupts mitochondrial membrane potential and induces apoptosis via caspase-3 activation.
Antimicrobial Efficacy
Preliminary studies reveal broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The ethylsulfonyl group enhances membrane permeability, while the chlorophenyl moiety interferes with microbial enzyme systems.
Mechanism of Action and Target Engagement
Putative Molecular Targets
Although the exact mechanism remains under investigation, hypothesized targets include:
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Kinases: Structural analogs inhibit kinases like EGFR and VEGFR, suggesting potential kinase modulation .
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Microtubules: Thiazole derivatives often bind tubulin, disrupting mitosis .
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DNA Topoisomerases: Intercalation into DNA or inhibition of topoisomerase II may contribute to cytotoxicity.
Structure-Activity Relationships (SARs)
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Chlorophenyl Position: Meta-substitution (3-chloro) maximizes steric compatibility with hydrophobic binding pockets .
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Sulfonyl Group: Ethylsulfonyl enhances solubility and target affinity compared to methyl or phenyl analogs.
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Amino Group: Free -NH at position 2 is critical for hydrogen bonding with catalytic residues .
Applications and Future Directions
Pharmaceutical Development
The compound’s dual anticancer and antimicrobial profiles position it as a lead candidate for:
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Combination Therapies: Synergy with cisplatin or fluconazole observed in preclinical models.
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Targeted Drug Delivery: Conjugation to nanoparticles improves tumor-specific accumulation.
Challenges and Opportunities
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